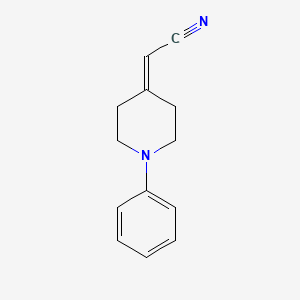
2-(1-Phenylpiperidin-4-ylidene)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Phenylpiperidin-4-ylidene)acetonitrile is a chemical compound with the molecular formula C13H14N2 It is characterized by the presence of a phenyl group attached to a piperidine ring, which is further connected to an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile typically involves the reaction of 1-phenylpiperidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by the addition of 1-phenylpiperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
化学反応の分析
Types of Reactions
2-(1-Phenylpiperidin-4-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
2-(1-Phenylpiperidin-4-ylidene)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile involves its interaction with specific molecular targets. The phenylpiperidine moiety can interact with receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Phenylpiperidine: A precursor in the synthesis of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile.
4-Phenylpiperidine: Another related compound with similar structural features.
Acetonitrile Derivatives: Compounds with similar acetonitrile groups but different substituents.
Uniqueness
This compound is unique due to its specific combination of a phenyl group, piperidine ring, and acetonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
2-(1-phenylpiperidin-4-ylidene)acetonitrile |
InChI |
InChI=1S/C13H14N2/c14-9-6-12-7-10-15(11-8-12)13-4-2-1-3-5-13/h1-6H,7-8,10-11H2 |
InChIキー |
NDMQRJQTRXNIFZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1=CC#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



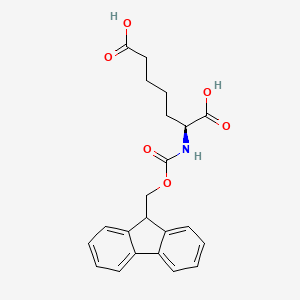
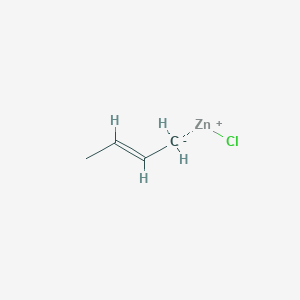
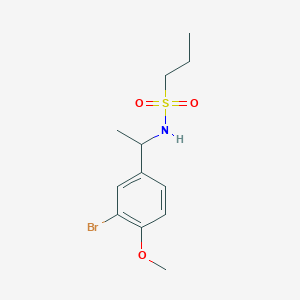
![2-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14894604.png)
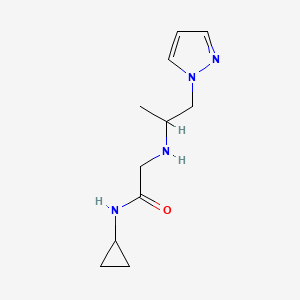


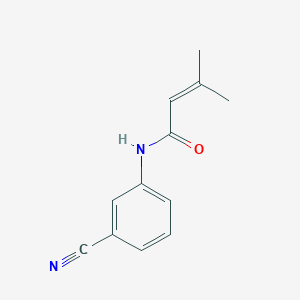
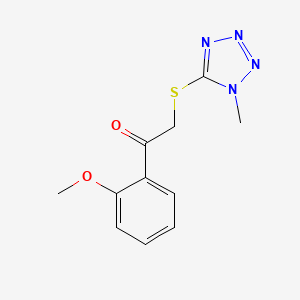
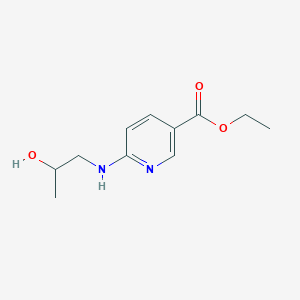
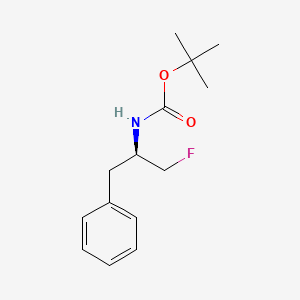

![3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14894673.png)
